

An In-depth Technical Guide to 2-Bromo-4-methylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methylhexane

Cat. No.: B13611866

[Get Quote](#)

Version: 1.0

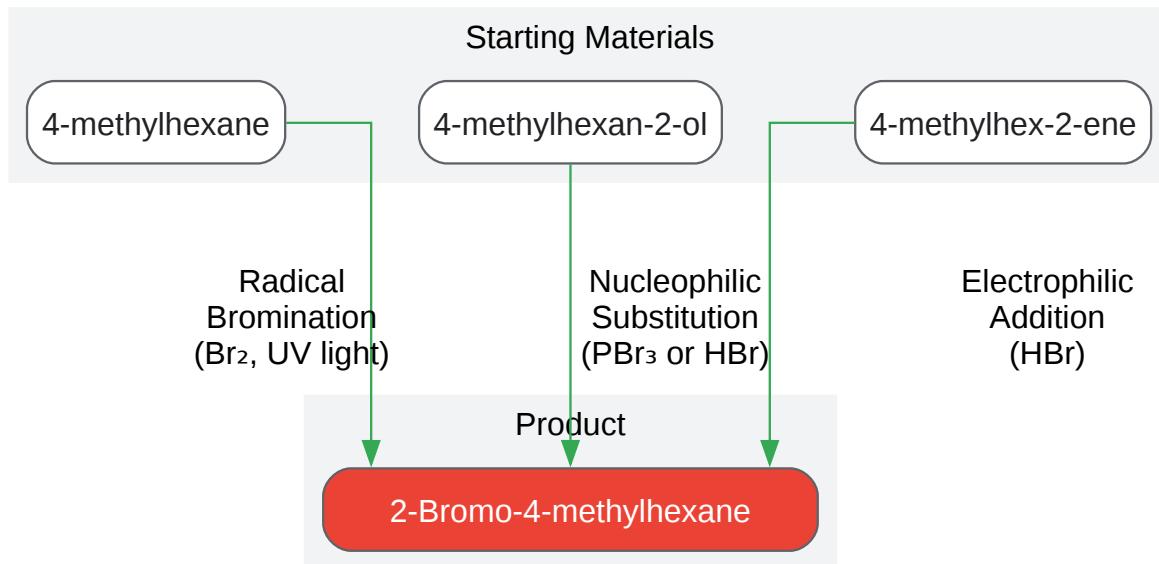
Abstract: This technical guide provides a comprehensive overview of **2-Bromo-4-methylhexane** (CAS No. 61653-12-1), a versatile haloalkane intermediate used in organic synthesis. The document covers the compound's chemical structure, physicochemical properties, and detailed synthesis methodologies. It explores its chemical reactivity, focusing on nucleophilic substitution and elimination reactions, and discusses its applications as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

2-Bromo-4-methylhexane is a secondary alkyl halide characterized by a hexane backbone with a bromine atom at the second carbon and a methyl group at the fourth position.^{[1][2]} Its specific branching pattern and the presence of the reactive bromine atom make it a useful intermediate in various chemical transformations.^[1] This compound is primarily utilized in laboratory settings for studying the mechanisms of haloalkane reactions and as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.^{[1][2]} Its structural features, including chirality at two carbon centers, also make it an interesting substrate for stereoselective synthesis.^[1]

Physicochemical Properties

The fundamental properties of **2-Bromo-4-methylhexane** are crucial for its handling, application in synthesis, and purification. While experimentally determined data such as boiling point and density are not widely reported, a collection of its key identifiers and computed properties are summarized below.[2]


Property	Value	Source
IUPAC Name	2-bromo-4-methylhexane	[1][2][3]
CAS Number	61653-12-1	[3][4][5]
Molecular Formula	C ₇ H ₁₅ Br	[1][2][4]
Molecular Weight	179.10 g/mol	[1][2][4]
Canonical SMILES	CCC(C)CC(C)Br	[1][3][4]
InChI Key	NRWCWVSNXYGJCU-UHFFFAOYSA-N	[1][2][4]
XLogP3 (Computed)	3.6	[3]
Complexity (Computed)	84.4	[3]
Rotatable Bond Count	3	[4][5]
Appearance	Clear, colorless to yellow liquid	[6]

Synthesis of 2-Bromo-4-methylhexane

Several synthetic routes are available for the preparation of **2-Bromo-4-methylhexane**. The choice of method depends on the desired yield, purity, and the availability of starting materials. The three primary pathways are detailed below.

General Synthesis Workflow

The following diagram illustrates the common synthetic pathways starting from commercially available precursors.

[Click to download full resolution via product page](#)

Caption: General synthetic pathways to **2-Bromo-4-methylhexane**.

Experimental Protocols

This method involves the conversion of a secondary alcohol to the corresponding alkyl bromide using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).^[1]

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylhexan-2-ol (1.0 eq). Cool the flask in an ice bath to 0 °C.
- **Reagent Addition:** Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred alcohol, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to a gentle reflux for 4-6 hours.
- **Work-up:** Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel. The organic layer (top layer) will contain the product.

- Purification: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate (NaHCO_3) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude **2-Bromo-4-methylhexane**. Further purification can be achieved by fractional distillation.

This pathway involves the bromination of an alkane using bromine in the presence of ultraviolet (UV) light.^{[1][2]} This method often produces a mixture of isomeric products and is less selective.^[1]

- Reaction Setup: In a flask suitable for photochemical reactions, combine 4-methylhexane (1.0 eq) with a non-polar solvent such as carbon tetrachloride (CCl_4).
- Reagent Addition: Add elemental bromine (Br_2) (1.0 eq) to the solution.
- Initiation: Irradiate the mixture with a UV lamp while stirring vigorously at room temperature. The disappearance of the reddish-brown bromine color indicates the reaction is proceeding.
- Work-up: Once the color has dissipated, wash the reaction mixture with a saturated solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove any unreacted bromine, followed by water and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and remove the solvent by distillation. The resulting mixture of brominated hexanes requires separation, typically by fractional distillation, to isolate **2-Bromo-4-methylhexane**.

Chemical Reactivity and Mechanisms

As a secondary alkyl halide, **2-Bromo-4-methylhexane** undergoes two primary types of reactions: nucleophilic substitution ($\text{S}_{\text{n}}1$ and $\text{S}_{\text{n}}2$) and elimination (E2).^{[1][2]} The dominant pathway is influenced by factors such as the strength of the nucleophile/base, solvent polarity, and temperature.

- $\text{S}_{\text{n}}2$ (Substitution Nucleophilic Bimolecular): This mechanism is favored by strong, small nucleophiles in polar aprotic solvents (e.g., DMSO, acetone).^[2] The reaction occurs in a single, concerted step, leading to an inversion of stereochemistry at the chiral center.^[1]

- **S_n1** (Substitution Nucleophilic Unimolecular): This pathway is favored in the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol). It proceeds through a stable secondary carbocation intermediate, leading to a racemic mixture of products.^[1]
- **E2** (Elimination Bimolecular): This reaction is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures.^[2] It results in the formation of an alkene, primarily 4-methyl-2-hexene, following Zaitsev's rule.^[2]

[Click to download full resolution via product page](#)

Caption: Competing reaction pathways for **2-Bromo-4-methylhexane**.

Applications in Synthesis

2-Bromo-4-methylhexane serves as a versatile intermediate in organic synthesis. Its primary applications are found in the construction of larger, more complex molecules.

- **Pharmaceutical Synthesis:** Alkyl halides like **2-Bromo-4-methylhexane** are common precursors for introducing alkyl chains into target molecules. It can be used in alkylation reactions to synthesize potential analgesics and anticonvulsants.^[2] The specific

stereoisomers of the compound can be valuable in asymmetric synthesis to control the stereochemical outcome of a reaction.[1]

- Agrochemicals: It is a building block in the development of herbicides and pesticides, where the specific alkyl structure can contribute to the biological activity of the final product.[2]
- Chemical Research: The compound is used in academic and industrial laboratories to study the kinetics and mechanisms of nucleophilic substitution and elimination reactions involving haloalkanes.[1]

Conclusion

2-Bromo-4-methylhexane is a valuable, though not widely documented, chemical intermediate. Its utility stems from the reactivity of the carbon-bromine bond, which allows for its conversion into a variety of other functional groups through well-understood reaction mechanisms. While detailed historical information on its discovery is scarce, its role as a building block in synthetic chemistry is clear. The protocols and data presented in this guide provide a foundational resource for researchers and professionals aiming to utilize **2-Bromo-4-methylhexane** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Bromo-4-methylhexane | 61653-12-1 [smolecule.com]
- 2. 2-Bromo-4-methylhexane (61653-12-1) for sale [vulcanchem.com]
- 3. 2-Bromo-4-methylhexane | C7H15Br | CID 15033596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13611866#discovery-and-history-of-2-bromo-4-methylhexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com